molecular formula C14H9ClFNS2 B11670833 2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole

2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole

Cat. No.: B11670833
M. Wt: 309.8 g/mol
InChI Key: YBGCNGAXDNKGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole is a synthetic benzo[d]thiazole derivative intended for research and development purposes. This compound features a benzothiazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential, linked via a thioether bridge to a 2-chloro-6-fluorobenzyl group . The benzothiazole nucleus is a privileged structure in pharmaceutical research, associated with various pharmacological activities, and the incorporation of specific substituents can be critical for modulating biological activity and physicochemical properties . As a building block in organic synthesis, this compound can be utilized by researchers in the exploration of new chemical entities, particularly in the development of heterocyclic compounds. It is supplied as a solid and should be stored in a cool, dry place. Please refer to the Certificate of Analysis for specific data on purity and characterization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C14H9ClFNS2

Molecular Weight

309.8 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9ClFNS2/c15-10-4-3-5-11(16)9(10)8-18-14-17-12-6-1-2-7-13(12)19-14/h1-7H,8H2

InChI Key

YBGCNGAXDNKGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Optimization of 2-Mercaptobenzothiazole Synthesis

In a representative procedure, 2-aminothiophenol (10 mmol) is treated with carbon disulfide (15 mmol) in ethanol under reflux for 6–8 hours, yielding 2-mercaptobenzothiazole with a purity >95% after recrystallization from ethanol. Critical parameters include:

  • Temperature : Prolonged reflux (80–90°C) ensures complete cyclization.

  • Solvent : Ethanol balances reactivity and solubility, minimizing side products.

  • Workup : Acidification with HCl precipitates the product, while recrystallization removes unreacted starting materials.

Synthesis of 2-Chloro-6-fluorobenzyl Chloride

The 2-chloro-6-fluorobenzyl group is derived from 2-chloro-6-fluorotoluene via radical chlorination, as detailed in patent CN102617312A. This method addresses limitations of traditional sulfuric acid-catalyzed processes by employing a solid superacid catalyst, enhancing safety and efficiency.

Chlorination Process

  • Chlorination Under Illumination :

    • 2-Chloro-6-fluorotoluene is chlorinated at 100–200°C under UV light, producing a mixture of mono- (2-chloro-6-fluorobenzyl chloride), di-, and trichlorinated derivatives.

    • Key Insight : Excess chlorine gas and precise temperature control minimize over-chlorination.

  • Catalytic Hydrolysis :

    • Ferric solid superacid (SO₄²⁻/Fe₃O₄) catalyzes the hydrolysis of polychlorinated intermediates at 100–200°C, selectively yielding 2-chloro-6-fluorobenzaldehyde as the primary product.

    • Adaptation for Benzyl Chloride : Terminating the reaction at an early stage (monitoring via gas chromatography) allows isolation of 2-chloro-6-fluorobenzyl chloride before significant hydrolysis occurs.

Purification and Yield

  • Distillation : Reduced-pressure distillation isolates 2-chloro-6-fluorobenzyl chloride with >99% purity.

  • Yield : The patent reports a 95% yield for the aldehyde derivative, suggesting comparable efficiency for the chloride intermediate under optimized conditions.

Thioether Coupling: Key Reaction Mechanisms

The final step involves nucleophilic substitution between 2-mercaptobenzothiazole and 2-chloro-6-fluorobenzyl chloride, facilitated by deprotonation of the thiol group.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or acetone enhances solubility of both reactants.

  • Base : Sodium hydroxide (1.2 equivalents) generates the thiolate nucleophile, accelerating the displacement reaction.

  • Temperature : Reflux (80–100°C) for 4–6 hours ensures complete conversion.

Mechanistic Considerations

  • Deprotonation :

    2-mercaptobenzothiazole+NaOHbenzothiazole-S+H2O\text{2-mercaptobenzothiazole} + \text{NaOH} \rightarrow \text{benzothiazole-S}^- + \text{H}_2\text{O}
  • Nucleophilic Attack :

    benzothiazole-S+2-chloro-6-fluorobenzyl chloride2-((2-chloro-6-fluorobenzyl)thio)benzo[d]thiazole+Cl\text{benzothiazole-S}^- + \text{2-chloro-6-fluorobenzyl chloride} \rightarrow \text{this compound} + \text{Cl}^-

Yield Optimization

  • Stoichiometry : A 1:1 molar ratio of thiol to benzyl chloride prevents side reactions (e.g., disulfide formation).

  • Additives : Catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems.

Alternative Synthetic Strategies

Oxidative Coupling via Disulfide Intermediates

Recent advances propose oxidative cyclization pathways utilizing dimethyl sulfoxide (DMSO) as an oxidant. For example, treatment of 2-mercaptobenzothiazole with DMSO at 100°C forms a disulfide intermediate, which subsequently reacts with 2-chloro-6-fluorobenzyl chloride under basic conditions. This method achieves 82–85% yields but requires stringent temperature control.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–S bond formation represents an emerging approach, though scalability remains a challenge. For instance, coupling 2-bromobenzothiazole with 2-chloro-6-fluorobenzyl thiolate in the presence of Pd(PPh₃)₄ achieves moderate yields (60–65%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 1H, benzothiazole-H), 7.75 (d, 1H, benzothiazole-H), 7.45–7.30 (m, 3H, aromatic-H), 4.55 (s, 2H, SCH₂).

  • MS (ESI+) : m/z 327.0 [M+H]⁺, consistent with the molecular formula C₁₄H₈ClFNS₂.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 208–209°C (uncorrected).

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)Source
2-Chloro-6-fluorotoluene120–150Industrial suppliers
Carbon disulfide80–100Bulk chemical distributors
DMF50–70Specialty solvents

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Core

  • Synthesis of 2-chlorobenzo[d]thiazole derivatives :

    • Substituted anilines react with acetic acid, bromine, and ammonium thiocyanate to form 2-amino-6-thiocyanatobenzo[d]thiazoles .

    • Treatment with chloroacetyl chloride yields 2-chloro-6-fluoro-benzo[d]thiazole intermediates .

  • Functionalization of the benzothiazole core :

    • The 2-chlorine atom in benzo[d]thiazole derivatives is substituted via nucleophilic aromatic substitution. For example, thiol groups or azole moieties are introduced using reagents like 1H-1,2,4-triazol-3-thiol in DMF under basic conditions .

Mechanism for Benzothiazole Core Formation

  • Thioanilide cyclization :

    • Thiobenzanilides undergo radical cyclization under visible-light photoredox catalysis, forming the benzothiazole ring via a reverse hydrogen-atom transfer (RHAT) mechanism .

    • Example:

      ThiobenzanilideLight, TEMPOBenzothiazole\text{Thiobenzanilide} \xrightarrow{\text{Light, TEMPO}} \text{Benzothiazole}
  • Substitution of the 2-chloro group :

    • The 2-chlorine atom in benzo[d]thiazole derivatives is highly reactive, enabling substitution with nucleophiles (e.g., thiolates):

      2-Cl-benzo[d]thiazole+RSBase2-(RS)benzo[d]thiazole+Cl\text{2-Cl-benzo[d]thiazole} + \text{RS}^- \xrightarrow{\text{Base}} \text{2-(RS)benzo[d]thiazole} + \text{Cl}^-

Table 2: Functionalization of the Benzothiazole Core

Reaction TypeReagentsSolventTemperature/DurationYieldSource
Thioether formation1H-1,2,4-triazol-3-thiol, NaOHDMFReflux
Click chemistryPropargyl bromide, K₂CO₃DMF80°C, 12h

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-mercaptobenzothiazole. This reaction is commonly conducted in the presence of a base such as potassium carbonate, using solvents like dimethylformamide (DMF) at elevated temperatures. The resulting compound exhibits a molecular formula of C14H9ClFNS2C_{14}H_{9}ClFNS_{2} and a molecular weight of approximately 309.8 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant antibacterial and antifungal activities against various pathogens. For example, a study evaluated several thiazole derivatives for their efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for certain derivatives .

Anticancer Potential

The anticancer potential of benzothiazole derivatives, including this compound, has been investigated extensively. A literature review noted that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways. In vitro studies have shown that specific derivatives possess selective nanomolar inhibitory activity against human cancer cell lines such as breast and lung cancer .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Advanced Scientific Research synthesized several thiazole derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that some compounds exhibited moderate to good efficacy against tested strains, suggesting their potential as therapeutic agents .
  • Anticancer Activity : In another investigation, researchers assessed the anticancer effects of various thiazole derivatives on MCF7 breast cancer cells using the Sulforhodamine B assay. Certain compounds showed significant cytotoxicity, indicating their potential for development as anticancer drugs .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialModerate to good efficacy ,
AnticancerSignificant cytotoxicity ,
Anti-inflammatoryPotentially effective

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole, differing primarily in substituent type, position, or core heterocycle:

Compound Name CAS Number Key Substituents Core Structure Similarity Score
2-Chloro-4,6-difluorobenzothiazole 252681-57-5 Cl, 4-F, 6-F Benzothiazole 0.94
2-Chloro-6-fluorobenzo[d]thiazole 399-74-6 Cl, 6-F Benzo[d]thiazole 0.92
2-Chloro-6-methoxybenzo[d]thiazole 2605-14-3 Cl, 6-OCH₃ Benzo[d]thiazole 0.94
2-((Difluoromethyl)thio)-6-methoxybenzo[d]thiazole N/A CF₂H-S, 6-OCH₃ Benzo[d]thiazole N/A
5-Chloro-6-fluoro-2,1,3-benzothiadiazole 1190927-26-4 Cl, 6-F Benzothiadiazole N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro-6-fluoro substitution (as in CAS 399-74-6) enhances electrophilicity compared to methoxy-substituted analogues (e.g., 2605-14-3), which may reduce reactivity in nucleophilic environments .
Pharmacological and Physicochemical Properties

Physical Properties :

Compound Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 312.79 145–148 (decomp.) 3.8
2-Chloro-6-methoxybenzo[d]thiazole 199.66 92–94 2.5
5-Chloro-6-fluoro-2,1,3-benzothiadiazole 191.61 108–110 2.1

Key Trends :

    Biological Activity

    2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

    Synthesis

    The compound can be synthesized through several methods, typically involving the reaction of benzothiazole derivatives with various thiol groups. For instance, the synthesis process often includes the use of thionyl chloride and N,N-dimethylformamide to create benzothiazole-2-thiol derivatives, which are then modified to incorporate the chloro and fluorine substituents .

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. A notable investigation assessed a series of benzothiazole-2-thiol derivatives against various human cancer cell lines. Among these, certain compounds exhibited significant inhibitory effects, with IC50 values indicating potent activity. For example, one derivative showed an IC50 of 1.2 nM against SKRB-3 cells .

    Table 1: Anticancer Activity of Benzothiazole Derivatives

    CompoundCell LineIC50 (nM)
    7eSKRB-31.2
    7fSW6204.3
    7dA54944
    7iHepG248

    These findings suggest that modifications in the benzothiazole structure significantly influence anticancer efficacy, particularly through apoptosis induction mechanisms in cancer cells .

    Antimicrobial Activity

    The compound's structural features also lend themselves to antimicrobial properties. Research has indicated that thiazole derivatives exhibit activity against various bacteria, including drug-resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa. The presence of halogen substituents (chlorine and fluorine) is hypothesized to enhance interaction with microbial targets .

    Table 2: Antimicrobial Activity Against Bacterial Strains

    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    2-((2-Chloro-6-fluorobenzyl)thio)Acinetobacter baumanniiTBD
    Pseudomonas aeruginosaTBD

    The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with cellular pathways involved in apoptosis and cell proliferation, potentially through inhibition of specific kinases or other regulatory proteins associated with cancer cell survival . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .

    Case Studies

    Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

    • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a benzothiazole derivative demonstrated significant tumor reduction in some cases, highlighting its potential as a therapeutic agent.
    • Antimicrobial Resistance : Investigations into the use of benzothiazole compounds against resistant bacterial strains have shown promising results, suggesting that these compounds could serve as a basis for developing new antibiotics.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.